Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride
Overview
Description
Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride is a compound known for its role as an oxime reactivator. It is particularly significant in the field of biochemistry and pharmacology due to its ability to restore the activity of acetylcholinesterase (AChE) inhibited by organophosphorus compounds, such as nerve agents and insecticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. The process often includes steps such as methylation, carbamoylation, and subsequent purification to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The specific details of industrial production are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives .
Scientific Research Applications
Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is studied for its interaction with biological molecules, particularly enzymes like acetylcholinesterase.
Medicine: It is explored for its potential therapeutic applications in treating poisoning by organophosphorus compounds.
Industry: The compound is used in the development of antidotes and protective agents against chemical warfare agents .
Mechanism of Action
The mechanism of action of Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride involves its interaction with acetylcholinesterase. The compound binds to the enzyme and facilitates the cleavage of the phosphorous conjugate formed by organophosphorus compounds, thereby restoring the enzyme’s activity. This process involves the formation of a hydrogen-bond network and subsequent deprotonation of the oxime group, which increases its nucleophilicity and leads to the cleavage of the phosphorous conjugate .
Comparison with Similar Compounds
Similar Compounds
1,7-Heptylene-bis-N,N’-2-pyridiniumaldoxime dichloride (Ortho-7): Another oxime reactivator with similar properties.
[(E)-[1-[(4-carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-2-ylidene]methyl]-oxoazanium dichloride (HI-6): A closely related compound with similar reactivating properties
Uniqueness
Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride is unique due to its specific structural features that allow it to effectively interact with acetylcholinesterase and restore its activity. Its ability to form a stable hydrogen-bond network and facilitate the deprotonation of the oxime group distinguishes it from other similar compounds .
Properties
IUPAC Name |
1-[(4-carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3.2ClH/c15-13(19)11-1-5-17(6-2-11)9-21-10-18-7-3-12(4-8-18)14(16)20;;/h1-8H,9-10H2,(H2-2,15,16,19,20);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBTXFMGMWPELP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1C(=O)N)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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